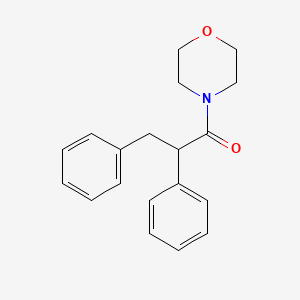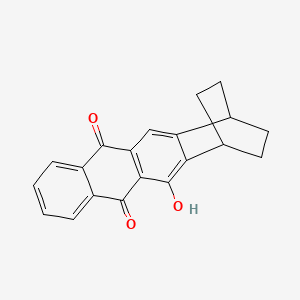![molecular formula C16H12N2O2 B14356279 4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile CAS No. 92175-86-5](/img/structure/B14356279.png)
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile is a complex organic compound with a unique structure that includes an acetyl group, a benzonitrile moiety, and a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone ring: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the benzonitrile moiety: This step involves the reaction of an appropriate aromatic amine with a nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetylbenzonitrile: Lacks the cyclohexadienone ring, making it less complex.
2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Acetyl-2-aminobenzonitrile: Lacks the cyclohexadienone ring, altering its chemical properties.
Eigenschaften
CAS-Nummer |
92175-86-5 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-acetyl-2-[(2-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-6-7-13(9-17)15(8-12)18-10-14-4-2-3-5-16(14)20/h2-8,10,20H,1H3 |
InChI-Schlüssel |
GOHYRCDWCGINKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)N=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)

![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)

![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)





